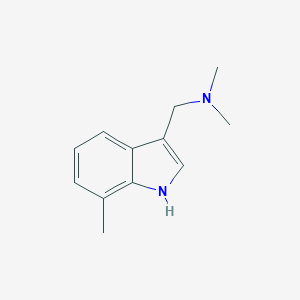

N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine

Description

Properties

IUPAC Name |

N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-5-4-6-11-10(8-14(2)3)7-13-12(9)11/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCVAFRQMGNEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160084 | |

| Record name | Indole, 3-((dimethylamino)methyl)-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13712-78-2 | |

| Record name | Indole, 3-((dimethylamino)methyl)-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013712782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 3-((dimethylamino)methyl)-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the synthesis of N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine. The synthesis is presented as a two-step process, commencing with the formylation of 7-methyl-1H-indole to produce the key intermediate, 7-methyl-1H-indole-3-carbaldehyde. This intermediate is then converted to the final product via a reductive amination reaction.

Step 1: Vilsmeier-Haack Formylation of 7-Methyl-1H-indole

The initial step involves the synthesis of the aldehyde precursor, 7-methyl-1H-indole-3-carbaldehyde. The Vilsmeier-Haack reaction is a reliable and high-yielding method for the formylation of electron-rich aromatic compounds like indoles.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide such as dimethylformamide (DMF).[1][2]

Experimental Protocol:

A detailed procedure for a similar formylation of indole is provided by Organic Syntheses, which can be adapted for 7-methyl-1H-indole.[2]

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and a dropping funnel, cool freshly distilled dimethylformamide (DMF) in an ice-salt bath. Add freshly distilled phosphorus oxychloride dropwise with stirring over 30-60 minutes, maintaining a low temperature (not to exceed 10°C).[2]

-

Indole Addition: Dissolve 7-methyl-1H-indole in DMF and add this solution to the Vilsmeier reagent over a period of about 1 hour, ensuring the temperature remains below 10°C.[2]

-

Reaction: After the addition is complete, allow the mixture to warm to approximately 35°C and stir until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: Carefully add crushed ice to the reaction mixture, followed by the dropwise addition of a concentrated aqueous solution of sodium hydroxide to hydrolyze the intermediate and precipitate the product.[2]

-

Isolation and Purification: Collect the precipitated 7-methyl-1H-indole-3-carbaldehyde by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from ethanol.[2]

Quantitative Data:

| Parameter | Value/Range | Reference |

| Reactant Ratio | Indole : POCl₃ : DMF ≈ 1 : 1.1 : 4.4 | [2] |

| Temperature | 0-10°C (addition), 35°C (reaction) | [2] |

| Reaction Time | Several hours | [3] |

| Yield | ~97% (for indole-3-aldehyde) | [2] |

Step 2: Reductive Amination via Eschweiler-Clarke Reaction

The final step is the conversion of the aldehyde to the N,N-dimethylated amine. The Eschweiler-Clarke reaction is a highly effective method for the methylation of amines using excess formic acid and formaldehyde.[4][5][6] This reaction is a type of reductive amination that proceeds without the formation of quaternary ammonium salts.[4][5][7]

Experimental Protocol:

-

Reaction Setup: To a solution of 7-methyl-1H-indole-3-carbaldehyde in a suitable solvent, add an excess of aqueous formaldehyde and formic acid.

-

Heating: Heat the reaction mixture to near boiling or at a specific temperature (e.g., 80-90°C) for several hours.[4][6] The reaction is driven by the irreversible loss of carbon dioxide.[4]

-

Work-up: After cooling, make the reaction mixture basic by adding an aqueous solution of a base like sodium hydroxide.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data:

| Parameter | Reagents | Conditions | Reference |

| Methylation | Formaldehyde, Formic Acid | Heating | [4][6] |

| Yield | Generally high | - |

Visualization of Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process. First, the formylation of the indole ring, followed by the reductive amination of the resulting aldehyde.

Caption: Synthetic pathway for this compound.

Mechanism Overview: Eschweiler-Clarke Reaction

The mechanism involves the formation of an iminium ion followed by hydride reduction from formic acid.

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Characterization Data

The final product and intermediate should be characterized using standard analytical techniques to confirm their identity and purity.

-

7-Methyl-1H-indole-3-carbaldehyde :

-

This compound :

References

- 1. Buy 7-Methylindole-3-carboxaldehyde | 4771-50-0 [smolecule.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 8. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

- 9. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

- 10. This compound [m.chemicalbook.com]

"7-methyl-DMT chemical properties"

An In-Depth Technical Guide to the Chemical Properties of 7-methyl-DMT

Introduction

7-methyl-N,N-dimethyltryptamine (7-methyl-DMT), also known as 7,N,N-trimethyltryptamine (7,N,N-TMT), is a substituted tryptamine derivative.[1] It is categorized as an analytical reference standard and a tryptamine.[2] This compound is of interest to researchers in neurology and forensic science due to its activity as a serotonin 5-HT2 receptor agonist, exhibiting psychoactive properties similar to N,N-dimethyltryptamine (DMT).[1][3][4] In animal studies, 7-methyl-DMT has been shown to produce behavioral responses comparable to psychedelic drugs.[1] This guide provides a comprehensive overview of its chemical properties, pharmacological profile, relevant experimental protocols, and metabolic pathways, intended for a scientific audience.

Core Chemical and Physical Properties

The fundamental physicochemical properties of 7-methyl-DMT are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(7-methyl-1H-indol-3-yl)-N,N-dimethylethanamine[1] |

| Formal Name | N,N,7-trimethyl-1H-indole-3-ethanamine[2] |

| Common Synonyms | 7-methyl-N,N-Dimethyltryptamine, 7-TMT, 7,N,N-TMT, 7,N,N-Trimethyltryptamine[2] |

| CAS Number | 65882-39-5[1][2] |

| Molecular Formula | C₁₃H₁₈N₂[2] |

| Molecular Weight | 202.3 g/mol [2][3] |

| SMILES | CN(C)CCC1=CNC2=C(C)C=CC=C12[2] |

| InChI Key | PQSFTUCFMWBITK-UHFFFAOYSA-N[1][2] |

Table 2: Physical and Chemical Data

| Property | Value/Description |

| Physical Form | A solid[2] |

| Purity | ≥98%[2] |

| Solubility | DMSO: ≥10 mg/ml (Soluble); Ethanol: 1-10 mg/ml (Sparingly soluble)[2] |

| Storage | -20°C[2] |

| Stability | ≥ 5 years (when stored at -20°C)[2] |

Pharmacology and Receptor Interactions

7-methyl-DMT's primary mechanism of action is its agonist activity at serotonin 5-HT2 receptors.[1][3][4][5] This interaction is believed to be the basis for its hallucinogenic effects.[6] While specific binding affinities (Kᵢ values) for 7-methyl-DMT are not detailed in the provided literature, its pharmacological profile can be inferred from studies on analogous compounds.

-

5-HT2 Receptor Agonism : 7-methyl-DMT is a known 5-HT2 receptor agonist.[4] Activation of the 5-HT2A receptor subtype, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade involving the Gq protein, leading to the activation of phospholipase C (PLC).[7]

-

Serotonin Reuptake : The compound weakly inhibits the reuptake of serotonin, with minimal effects on dopamine or noradrenaline reuptake.[1]

-

Structure-Activity Relationship (SAR) : Animal studies indicate that while 7-methyl-DMT and its 5-methoxy derivative (5-MeO-7-TMT) produce psychedelic-like responses, larger 7-position substituents like ethyl or bromo abolish these effects, despite the derivatives having a higher affinity for the 5-HT2 receptor in vitro.[1]

Caption: 5-HT2A receptor signaling pathway initiated by 7-methyl-DMT.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline protocols for the synthesis and analysis of 7-methyl-DMT, based on established methods for tryptamine derivatives.

Synthesis Protocols

The synthesis of tryptamines like 7-methyl-DMT can be achieved through several established routes.

4.1.1 Fischer Indole Synthesis (Continuous Flow Method) A continuous flow synthesis for DMT analogues has been described, offering advantages in safety, scalability, and purity.[8][9]

-

Objective : To synthesize N,N-dimethyltryptamine analogues.[8]

-

Reagents : Phenylhydrazine derivative, appropriate ketone or aldehyde, sulfuric acid (5% m/v), water, ethyl acetate.[8]

-

Methodology :

-

Prepare a solution of the phenylhydrazine and the corresponding aldehyde/ketone in a suitable solvent (e.g., water/co-solvent).[8]

-

Prepare a separate solution of the acid catalyst (e.g., 5% sulfuric acid).[8]

-

Pump both solutions into a heated flow reactor using syringe pumps. The reaction is optimized for temperature and residence time (e.g., 140°C for 10 minutes).[8]

-

The output from the reactor is directed to a continuous liquid-liquid extraction unit (e.g., Zaiput) for in-line purification with an immiscible solvent like ethyl acetate.[10]

-

The organic phase containing the freebase product is collected. The solvent is evaporated to yield the pure product.[10]

-

For long-term stability, the freebase can be converted to a salt (e.g., fumarate) via a batch procedure.[8]

-

4.1.2 Reductive Amination This method is commonly used for the N,N-dimethylation of tryptamine.[11]

-

Objective : To synthesize DMT from tryptamine.[11]

-

Reagents : Tryptamine, aqueous formaldehyde, acetic acid, sodium cyanoborohydride.[11]

-

Methodology :

-

Dissolve tryptamine in a suitable solvent.

-

Add aqueous formaldehyde and acetic acid to the solution.

-

Introduce the reducing agent, sodium cyanoborohydride, to the mixture.[11]

-

The reaction proceeds to form N,N-dimethyltryptamine.

-

Monitor the reaction for the formation of byproducts such as N-methyltryptamine (NMT) and various tetrahydro-β-carboline (THBC) derivatives.[11]

-

Purify the final product using standard chromatographic techniques.

-

Caption: General workflow for synthesis and purification of 7-methyl-DMT.

Analytical Characterization Protocols

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to elucidate the molecular structure.

-

Objective : To confirm the chemical structure and purity of the synthesized compound.

-

Instrumentation : Bruker Avance III HD Nanobay spectrometer (or equivalent).[12]

-

Methodology :

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing an internal standard like TMS.[12]

-

Acquire ¹H NMR and ¹³C NMR spectra at appropriate frequencies (e.g., 400 MHz for ¹H, 100.6 MHz for ¹³C).[12]

-

Process the spectra to determine chemical shifts (δ) in ppm and coupling constants (J) in Hz.[12] For DMT, characteristic ¹H NMR signals include a singlet for the N(CH₃)₂ protons around 2.39 ppm and signals for the ethyl chain and indole ring protons.[13]

-

Utilize 2D NMR techniques (e.g., COSY, HSQC) for unambiguous signal assignment.[12]

-

4.2.2 Mass Spectrometry (MS) MS is used to determine the molecular weight and fragmentation pattern.

-

Objective : To confirm the molecular weight and identify the compound and potential impurities.

-

Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), such as an Agilent 1100 Series MS with electrospray ionization.[12]

-

Methodology :

-

Prepare a dilute solution of the sample in a volatile solvent.

-

Inject the sample into the GC, which separates the components of the mixture.

-

The separated components enter the mass spectrometer, where they are ionized (e.g., by electron impact, 70 eV).[12]

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The resulting mass spectrum is compared to reference spectra in databases for positive identification.[2]

-

4.2.3 Radioligand Binding Assay This assay is used to determine the binding affinity of a compound for a specific receptor.

-

Objective : To determine the inhibition constant (Kᵢ) of 7-methyl-DMT for 5-HT₂ receptors.[14]

-

Materials : Cell membranes expressing the target receptor (e.g., 5-HT₂ₐ), a high-affinity radioligand (e.g., [³H]ketanserin), test compound (7-methyl-DMT), and binding buffers.[14]

-

Methodology :

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[14]

-

Allow the reaction to reach equilibrium.

-

Separate the bound and free radioligand via rapid filtration.

-

Quantify the radioactivity of the bound ligand on the filters using liquid scintillation counting.

-

Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation.[14]

-

Metabolism

While specific metabolic studies on 7-methyl-DMT are scarce, its metabolic fate is likely to follow that of its parent compound, DMT. The primary routes of DMT metabolism are oxidative deamination by monoamine oxidase (MAO) and oxidation by cytochrome P450 (CYP) enzymes.[15][16]

-

MAO-A Pathway : The principal metabolic pathway for DMT involves monoamine oxidase A (MAO-A), which converts it to indole-3-acetic acid (IAA).[15][16] This pathway also metabolizes tryptamine and N-methyltryptamine.[17]

-

CYP450 Pathway : Recent in vitro studies have shown that DMT is rapidly metabolized by the CYP2D6 enzyme, leading to mono-, di-, and tri-oxygenated metabolites, likely through hydroxylation of the indole core.[16] Potential metabolites could include 6-OH-DMT or 7-OH-DMT.[16][18]

-

Other Metabolites : Other identified metabolites of DMT include DMT-N-oxide (DMT-NO), which is the second most abundant metabolite, and N-methyltryptamine (NMT).[15][17]

Caption: Postulated metabolic pathways for 7-methyl-DMT based on DMT metabolism.

References

- 1. 7,N,N-TMT - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 7-Methyl DMT_TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 7-Methyl DMT Datasheet DC Chemicals [dcchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine [frontiersin.org]

- 8. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of 7,N,N-Trimethyltryptamine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the pharmacology of 7,N,N-trimethyltryptamine (7-Me-DMT), a substituted tryptamine derivative. 7-Me-DMT is recognized primarily for its activity as a serotonin 5-HT2 receptor agonist, exhibiting psychedelic-like behavioral effects in preclinical models.[1][2] This document collates available quantitative data on its receptor binding and functional activity, details key experimental protocols for its pharmacological evaluation, and illustrates the critical signaling pathways and experimental workflows involved in its characterization. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of serotonergic compounds and the development of novel therapeutics targeting the central nervous system.

Introduction

7,N,N-trimethyltryptamine, also known as 7-methyl-DMT or 7-TMT, is a tryptamine derivative characterized by a methyl group at the 7-position of the indole ring.[1] Structurally analogous to the classic psychedelic N,N-dimethyltryptamine (DMT), 7-Me-DMT has been investigated for its interaction with serotonin receptors and its resulting behavioral profile.[1][2] Preclinical studies have established it as a potent 5-HT2 receptor agonist, producing behavioral responses in animal models that are characteristic of known hallucinogens.[1][2][3] Furthermore, it has been identified as a selective, albeit weak, inhibitor of serotonin reuptake.[1][4] This guide synthesizes the current understanding of 7-Me-DMT's pharmacological profile.

Pharmacodynamics

The primary mechanism of action for 7,N,N-trimethyltryptamine is its agonist activity at serotonin 5-HT2 receptors.[1][3] Its pharmacological effects are largely attributed to the activation of these receptors, which are known to mediate the psychoactive effects of classic psychedelics.[5]

Receptor and Transporter Binding Affinity

Quantitative data for the binding affinity and functional potency of 7-Me-DMT are limited but point towards a significant interaction with the serotonergic system. Early studies utilized the rat fundus serotonin receptor assay to determine its potency, while later studies examined its effects on monoamine uptake.

| Target | Assay | Parameter | Value | Reference Compound (Value) | Source |

| Serotonin Receptors | Rat Fundus Strip | pA2 | 7.21 | DMT (6.97) | [2] |

| Serotonin Transporter (SERT) | Synaptosomal Uptake | IC50 | 0.4 µM | - | [4] |

| Norepinephrine Transporter (NET) | Synaptosomal Uptake | IC50 | 180 µM | - | [4] |

| Dopamine Transporter (DAT) | Synaptosomal Uptake | IC50 | 61 µM | - | [4] |

Table 1: Quantitative Pharmacological Data for 7,N,N-trimethyltryptamine.

Signaling Pathways

7-Me-DMT's activity as a 5-HT2A agonist suggests it initiates intracellular signaling through the canonical Gq/G11 pathway.[5] Activation of the 5-HT2A receptor by an agonist leads to the dissociation of the Gαq and Gβγ subunits.[5] The Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[5][6] DAG activates protein kinase C (PKC), while IP3 triggers the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum.[6] This signaling cascade is considered central to the pharmacological effects of 5-HT2A agonists.[6][7] Recent research indicates that the psychedelic potential of 5-HT2A agonists is predicted by their efficacy in recruiting the Gq protein pathway, rather than the β-arrestin2 pathway.[8]

In Vivo Pharmacology

Preclinical in vivo studies have been crucial in characterizing the functional effects of 7-Me-DMT, primarily through rodent behavioral models. These studies indicate that 7-Me-DMT produces effects consistent with those of known psychedelic compounds.

Behavioral Effects in Rodents

In drug discrimination studies, rats trained to recognize the stimulus effects of the hallucinogen 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) also generalized to 7-Me-DMT, indicating a similar subjective effect profile.[2] This cross-generalization is a standard preclinical method for classifying compounds with potential hallucinogenic activity.

Interestingly, while both 7-Me-DMT and its 5-methoxy derivative (5-MeO-7-Me-DMT) produced these psychedelic-like behavioral responses, larger 7-substituted derivatives (7-ethyl and 7-bromo) did not, despite having higher in vitro 5-HT2 receptor affinity.[1][2] This suggests that steric bulk at the 7-position may negatively impact in vivo functional activity or blood-brain barrier penetration.

The head-twitch response (HTR) in mice, a rapid rotational head movement, is a well-established behavioral proxy for 5-HT2A receptor activation and is highly correlated with the psychedelic potential of a compound in humans.[9][10] Although specific HTR data for 7-Me-DMT is not detailed in the provided search results, its classification as a psychedelic-like 5-HT2 agonist strongly implies it would induce this behavior.[1][8]

Experimental Protocols

The pharmacological profile of 7,N,N-trimethyltryptamine has been elucidated using a variety of standard in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments relevant to its characterization.

Radioligand Competition Binding Assay

This in vitro assay is the gold standard for determining the affinity of a test compound for a specific receptor.[11] It measures the ability of an unlabeled compound (the "competitor," e.g., 7-Me-DMT) to displace a radiolabeled ligand from the receptor.

Methodology:

-

Membrane Preparation: Target tissue (e.g., rat cortex) or cells expressing the receptor of interest (e.g., 5-HT2A) are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.[12]

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound.[11][12]

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). The filters are washed with ice-cold buffer to minimize non-specific binding.[12]

-

Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[11]

Head-Twitch Response (HTR) Assay

This in vivo behavioral assay is a primary screening tool for identifying compounds with 5-HT2A agonist activity and potential psychedelic effects.[10]

Methodology:

-

Animal Acclimation: Mice (e.g., C57BL/6J strain) are acclimated to the testing environment (e.g., a clear observation chamber) for a set period before drug administration to reduce novelty-induced stress.[13]

-

Drug Administration: Animals are administered the test compound (7-Me-DMT) or a vehicle control, typically via intraperitoneal (IP) injection.[10]

-

Observation Period: Immediately following injection, the mice are returned to the observation chambers. The frequency of head-twitches is recorded for a defined period (e.g., 30-60 minutes).[13]

-

Quantification: Head-twitches can be quantified by a trained observer in real-time or from video recordings.[14][15] More advanced, automated methods utilize a head-mounted magnet and a magnetometer coil to detect the characteristic rapid movement, or machine-learning-based video analysis.[9][10]

-

Data Analysis: The total number of head-twitches is counted for each animal. The data are typically analyzed using statistical methods (e.g., ANOVA) to compare the effects of different doses of the test compound to the vehicle control.

Conclusion

7,N,N-trimethyltryptamine is a potent 5-HT2 receptor agonist with a pharmacological profile consistent with psychedelic-like compounds. In vitro data demonstrate its affinity for serotonin receptors and its ability to inhibit serotonin reuptake, while in vivo studies confirm its ability to produce behavioral effects similar to known hallucinogens.[2][4] The methodologies and pathways described in this guide provide a framework for the continued investigation of 7-Me-DMT and other novel tryptamine derivatives. Further research is warranted to fully elucidate its receptor interaction profile, downstream signaling consequences, metabolic fate, and potential therapeutic applications.

References

- 1. 7,N,N-TMT - Wikipedia [en.wikipedia.org]

- 2. Studies on several 7-substituted N,N-dimethyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 7,N,N-Trimethyltryptamine: a selective inhibitor of synaptosomal serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mushroomreferences.com [mushroomreferences.com]

- 9. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Head-twitch response [bio-protocol.org]

- 14. biorxiv.org [biorxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Mechanism of Action of 7-Methyl-DMT

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-methyl-N,N-dimethyltryptamine (7-methyl-DMT) is a lesser-known tryptamine derivative with psychedelic properties. This technical guide provides a comprehensive analysis of its mechanism of action, focusing on its interaction with serotonergic receptors and downstream signaling pathways. This document synthesizes available quantitative data on receptor binding and functional activity, details relevant experimental protocols, and visualizes key molecular pathways to support further research and drug development efforts. While data on 7-methyl-DMT is limited, this guide draws comparisons with its parent compound, N,N-dimethyltryptamine (DMT), to provide a clearer understanding of its pharmacological profile.

Introduction

7-methyl-DMT is a structural analog of DMT, a potent psychedelic compound found in various plants and animals. Like other classic psychedelics, its effects are primarily mediated by the serotonin 2A (5-HT2A) receptor. Early research suggests that the addition of a methyl group at the 7-position of the indole ring alters its pharmacological properties, including its potency and receptor affinity.[1] This guide aims to provide a detailed overview of the current understanding of 7-methyl-DMT's mechanism of action, highlighting key differences and similarities with DMT.

Receptor Binding Profile

The affinity of a compound for various receptors determines its pharmacological specificity and potential for off-target effects. While a comprehensive binding profile for 7-methyl-DMT across a wide range of receptors is not extensively documented in publicly available literature, early studies provide valuable insights into its interaction with serotonin receptors.

Table 1: Comparative Receptor Binding Affinity (pA2) of 7-Methyl-DMT and DMT

| Compound | Receptor Assay | pA2 Value | Reference |

| 7-Methyl-DMT | Rat Fundus Serotonin Receptor | 7.1 | Glennon et al., 1980[1] |

| DMT | Rat Fundus Serotonin Receptor | 6.8 | Glennon et al., 1980[1] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. In this context, it is used as a measure of the agonist's functional potency.

The higher pA2 value for 7-methyl-DMT in the rat fundus serotonin receptor assay suggests it is more potent than DMT in this functional model.[1] The rat fundus preparation is known to express 5-HT2A receptors, which mediate contractile responses to serotonin and its analogs.[2]

Functional Activity and Signaling Pathways

The interaction of 7-methyl-DMT with the 5-HT2A receptor initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), the 5-HT2A receptor can signal through both G protein-dependent and β-arrestin-dependent pathways. The balance between these pathways, known as functional selectivity or biased agonism, is a critical determinant of a ligand's overall pharmacological effect.

Gq-Protein Coupled Signaling

The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq alpha subunit of the heterotrimeric G protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, is a common and reliable measure of Gq pathway activation.

β-Arrestin Recruitment

Upon agonist binding and subsequent phosphorylation of the 5-HT2A receptor by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This interaction is crucial for receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades. For many psychedelics, the degree of β-arrestin recruitment is thought to influence the qualitative nature of their effects and their potential for inducing tolerance. For instance, DMT is considered a biased agonist at the 5-HT2A receptor, activating the Gq signaling pathway without significantly recruiting β-arrestin2.[4] This lack of β-arrestin recruitment is hypothesized to be related to the absence of tolerance to the psychological effects of DMT.[4]

The β-arrestin recruitment profile of 7-methyl-DMT has not been explicitly characterized. However, given its structural similarity to DMT, it is plausible that it may also exhibit a bias away from β-arrestin recruitment. Further investigation is required to confirm this hypothesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of tryptamine derivatives like 7-methyl-DMT.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from a receptor.

-

Materials:

-

Membrane preparation from cells expressing the target receptor (e.g., HEK293 cells with human 5-HT2A receptor) or from brain tissue (e.g., rat frontal cortex).[5]

-

Radioligand (e.g., [3H]ketanserin for 5-HT2A receptors).[5]

-

Unlabeled test compound (7-methyl-DMT).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[6]

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[5]

-

Scintillation cocktail and a scintillation counter.

-

-

Workflow:

-

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.[6]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (7-methyl-DMT). Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known competing ligand).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a displacement curve. Fit the curve using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

-

IP1 Accumulation Assay (HTRF)

This assay measures the accumulation of IP1 as an indicator of Gq-coupled receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

-

Materials:

-

Cells stably expressing the 5-HT2A receptor (e.g., HEK293 or CHO cells).[7]

-

Test compound (7-methyl-DMT) and a reference agonist (e.g., serotonin).

-

IP1-One HTRF® Assay Kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer).[7]

-

Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.[7]

-

HTRF-compatible microplate reader.

-

-

Workflow:

-

Procedure:

-

Cell Plating: Seed the 5-HT2A expressing cells into a 96- or 384-well plate and culture overnight.

-

Cell Stimulation: Remove the culture medium and add stimulation buffer containing various concentrations of the test compound (7-methyl-DMT) or reference agonist. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.[8]

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well.[8]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the competitive binding reaction to reach equilibrium.[8]

-

Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[7]

-

Data Analysis: Calculate the HTRF ratio and use a standard curve to determine the concentration of IP1 in each well. Plot the IP1 concentration against the log concentration of the agonist to generate a dose-response curve. Fit the curve to determine the EC50 and Emax values.

-

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay measures the recruitment of β-arrestin to an activated GPCR using enzyme fragment complementation (EFC) technology, such as the PathHunter® assay.

-

Materials:

-

PathHunter® cell line co-expressing the 5-HT2A receptor tagged with a small enzyme fragment (ProLink™) and β-arrestin tagged with a larger enzyme fragment (Enzyme Acceptor).[5]

-

Test compound (7-methyl-DMT) and a reference agonist.

-

PathHunter® Detection Kit (containing substrate for the complemented enzyme).[5]

-

Chemiluminescent plate reader.

-

-

Workflow:

-

Procedure:

-

Cell Plating: Plate the PathHunter® cells in a 96- or 384-well plate and culture overnight.[5]

-

Compound Addition: Add serial dilutions of the test compound (7-methyl-DMT) or reference agonist to the cells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for β-arrestin recruitment.[5]

-

Detection: Add the PathHunter® detection reagents, which contain the substrate for the complemented enzyme, to each well.

-

Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[5]

-

Measurement: Read the chemiluminescent signal on a plate reader.

-

Data Analysis: Plot the luminescence signal against the log concentration of the agonist to generate a dose-response curve. Fit the curve to determine the EC50 and Emax values.

-

Conclusion and Future Directions

7-methyl-DMT is a potent serotonergic psychedelic that likely exerts its primary effects through agonism at the 5-HT2A receptor. The available data suggests it has a higher potency than its parent compound, DMT. A comprehensive understanding of its mechanism of action requires further investigation, particularly a detailed characterization of its binding affinity profile across a wide range of receptors and a direct comparison of its functional activity (Gq activation and β-arrestin recruitment) with DMT. Such studies will be crucial for elucidating its potential for biased agonism and for providing a more complete picture of its pharmacological profile. The experimental protocols detailed in this guide provide a framework for conducting these necessary investigations. Further research into 7-methyl-DMT and other tryptamine analogs will contribute to a deeper understanding of the structure-activity relationships of psychedelic compounds and may open new avenues for the development of novel therapeutics.

References

- 1. Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics [spiritpharmacist.com]

- 2. Relationship between serotonin and tryptamine receptors in the rat stomach fundus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. amsbio.com [amsbio.com]

- 4. HTRF IP-One Gq Detection Kit, 1,000 Assay Points | Revvity [revvity.co.jp]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide on the Solubility of N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine, a compound of interest in neuropharmacological research. Due to a lack of specific experimental data for this molecule, this document provides solubility information for the structurally analogous compound, Gramine (N,N-dimethyl-1-(1H-indol-3-yl)methanamine), as a predictive reference. Furthermore, a detailed, generalized experimental protocol for determining the aqueous and solvent solubility of indole alkaloids is presented, alongside a visual representation of the experimental workflow.

Introduction

This compound, also known as 7-methylgramine, is a derivative of gramine, a naturally occurring indole alkaloid. The solubility of such compounds is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and routes of administration. This guide aims to provide a foundational understanding of its likely solubility characteristics and a practical framework for its empirical determination.

Solubility Data

Table 1: Qualitative Solubility of Gramine (CAS 87-52-5)

| Solvent | Solubility | Reference |

| Water | Insoluble | [1] |

| Ethanol | Soluble | |

| Diethyl Ether | Soluble | |

| Chloroform | Soluble |

Note: This data is for Gramine and should be considered an approximation for this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a generalized protocol for determining the equilibrium solubility of a sparingly soluble indole alkaloid, such as this compound. This method is based on the widely accepted shake-flask technique.

3.1. Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Stock Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) for the creation of a calibration curve.

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the undissolved solid. Subsequently, centrifuge the vials at a high speed to further separate the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A calibration curve prepared from the stock solution is used to determine the concentration.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

References

7-Methyl-DMT: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for 7-methyl-N,N-dimethyltryptamine (7-methyl-DMT), a tryptamine derivative and 5-HT₂ receptor agonist. Given the limited availability of specific stability studies on 7-methyl-DMT, this guide also draws upon data from its parent compound, N,N-dimethyltryptamine (DMT), to provide a robust framework for its handling and storage.

Chemical and Physical Properties

7-methyl-DMT, also known as 7,N,N-TMT, is an analytical reference standard categorized as a tryptamine.[1] Its fundamental properties are summarized below.

| Property | Value |

| Formal Name | N,N,7-trimethyl-1H-indole-3-ethanamine |

| CAS Number | 65882-39-5 |

| Molecular Formula | C₁₃H₁₈N₂ |

| Formula Weight | 202.3 g/mol |

| Purity | ≥98% |

| Formulation | A solid |

Stability Profile

The stability of 7-methyl-DMT is a critical factor for ensuring the accuracy and reproducibility of research findings. While specific, long-term stability studies on 7-methyl-DMT are not extensively published, information from suppliers and studies on the closely related DMT provide valuable insights.

Long-Term Stability

Commercial suppliers indicate that 7-methyl-DMT is stable for at least five years when stored at -20°C.[1] This suggests that under appropriate cold storage conditions, the compound exhibits excellent long-term stability.

A study on the stability of DMT in ayahuasca tea found no significant degradation of DMT over one year when stored in a refrigerator in either plastic or glass containers.[2] This further supports the general stability of the tryptamine scaffold under refrigerated conditions.

Thermal Stability

The aforementioned ayahuasca study also subjected the tea to 37°C for seven days to simulate transportation conditions and found no significant degradation of DMT.[2] This suggests good short-term stability at elevated temperatures.

Freeze-Thaw Stability

The study on ayahuasca also demonstrated that DMT is stable through three freeze-thaw cycles, indicating its robustness to temperature fluctuations that may occur during laboratory handling.[2]

Summary of Stability Data

| Condition | Compound | Matrix | Duration | Result | Source |

| -20°C | 7-methyl-DMT | Solid | ≥ 5 years | Stable | [1] |

| Refrigerated | DMT | Ayahuasca Tea | 1 year | No significant degradation | [2] |

| 37°C | DMT | Ayahuasca Tea | 7 days | No significant degradation | [2] |

| Freeze-Thaw | DMT | Ayahuasca Tea | 3 cycles | No significant degradation | [2] |

| Thermal Decomposition | DMT | Solid | Up to ~135°C | Stable | [3] |

Recommended Storage Conditions

Based on the available data, the following storage conditions are recommended for 7-methyl-DMT to ensure its integrity over time:

-

Long-Term Storage: For long-term storage, 7-methyl-DMT should be kept at -20°C .[1]

-

Short-Term Storage: For short-term use, refrigeration at 2-8°C is acceptable.

-

Protection from Light: While specific photostability studies are lacking, it is good practice to store all tryptamine derivatives, including 7-methyl-DMT, in amber vials or otherwise protected from light to prevent potential photodegradation.

-

Inert Atmosphere: For maximum stability, especially for long-term reference standards, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.

Experimental Protocols

The following are example protocols for conducting stability and analytical studies on 7-methyl-DMT. These are based on general practices for small molecule drug candidates and may require optimization.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways of 7-methyl-DMT under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of 7-methyl-DMT in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

-

Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV or LC-MS/MS method to separate and identify the parent compound and any degradation products.

Stability-Indicating HPLC-UV Method

Objective: To develop an analytical method capable of separating 7-methyl-DMT from its potential degradation products.

Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 95% A and 5% B, then ramp to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 280 nm.

-

Column Temperature: 30°C.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the primary signaling pathway for 7-methyl-DMT and a typical experimental workflow for a stability study.

Caption: Simplified 5-HT2A Receptor Signaling Pathway for 7-methyl-DMT.

References

Spectroscopic Profile of 7,N,N-Trimethyltryptamine (7,N,N-TMT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7,N,N-Trimethyltryptamine (7,N,N-TMT), a tryptamine derivative also known as 7-methyl-N,N-dimethyltryptamine (7-methyl-DMT). The information presented herein is essential for the identification, characterization, and analysis of this compound in research and drug development settings.

Core Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 7,N,N-TMT. For comparative purposes, data for the parent compound, N,N-Dimethyltryptamine (DMT), is also included where available.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data for N,N-Dimethyltryptamine (DMT) in CDCl₃ (200 MHz) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.49 | br, s | 1H | N-H (indole) |

| 7.65 | d, J ≈ 7.5 Hz | 1H | H-4 (aromatic) |

| 7.10 - 7.39 | m | 3H | Aromatic protons |

| 6.98 | br, s | 1H | H-2 (indole) |

| 3.00 | br, t, J ≈ 7.0 Hz | 2H | -CH₂-N(CH₃)₂ |

| 2.69 | br, t, J ≈ 7.0 Hz | 2H | Ar-CH₂- |

| 2.39 | s | 6H | -N(CH₃)₂ |

Note: Specific ¹H and ¹³C NMR data for 7,N,N-TMT were not available in the searched literature. The data for the parent compound DMT is provided for structural comparison. A 1980 publication by Glennon et al. describes the synthesis of 7,N,N-TMT, and it is highly probable that this reference contains the complete NMR data.[2]

Table 2: Infrared (IR) Spectroscopy Data

Characteristic IR Absorption Peaks for N,N-Dimethyltryptamine (DMT)

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3550 | O-H stretching (if hydrated), N-H stretching (amine)[3] |

| 3050-3100 | C-H stretching (aromatic)[3] |

| 2840-3000 | C-H stretching (alkane)[3] |

Note: A specific, tabulated IR spectrum for 7,N,N-TMT was not found. The provided data for DMT highlights the expected regions for key functional groups. The addition of a methyl group at the 7-position is unlikely to significantly shift these primary functional group absorptions.

Table 3: Mass Spectrometry (MS) Data

Mass Spectral Data for 7,N,N-Trimethyltryptamine (7,N,N-TMT)

| m/z | Interpretation |

| 202.3 | Molecular Ion [M]⁺ (Calculated)[4][5] |

Note: The Cayman Chemical spectral library contains the GC-MS data for 7-methyl DMT (a synonym for 7,N,N-TMT), which would provide the full fragmentation pattern.[4][6] The primary fragmentation of tryptamines typically involves cleavage of the Cα-Cβ bond of the ethylamine side chain, leading to a characteristic iminium ion. For DMT, a prominent peak at m/z 58 is observed, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment.[7] A similar fragmentation pattern is expected for 7,N,N-TMT.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for tryptamine derivatives are outlined below. These are generalized procedures that can be adapted for the specific analysis of 7,N,N-TMT.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of at least 200 MHz for ¹H NMR.

Sample Preparation:

-

Dissolve a small amount of the purified 7,N,N-TMT sample (typically 1-10 mg) in a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using standard pulse sequences. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid 7,N,N-TMT sample directly onto the ATR crystal.

-

Potassium Bromide (KBr) Pellet: Grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the spectrum of the sample over the range of approximately 4000 to 400 cm⁻¹.

-

The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a separation technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Sample Preparation (for GC-MS):

-

Dissolve the 7,N,N-TMT sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Inject the solution into the GC, where it is vaporized and separated on a capillary column.

Data Acquisition (Electron Ionization - EI):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) and detected.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of 7,N,N-TMT.

Signaling Pathways and Logical Relationships

At present, the primary characterization of 7,N,N-TMT is structural. While it is known to be a tryptamine derivative and likely interacts with serotonergic systems, detailed signaling pathway diagrams would require further pharmacological investigation beyond the scope of this spectroscopic guide. The logical relationship in its analysis follows the standard workflow of sample preparation, data acquisition, and spectral interpretation to confirm the molecular structure, as depicted in the workflow diagram above.

References

In Vitro Activity of 7-methyl-DMT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-methyl-N,N-dimethyltryptamine (7-methyl-DMT or 7,N,N-TMT) is a tryptamine derivative that has garnered interest within the scientific community for its potential psychoactive properties and its interaction with serotonergic systems. As a structural analog of the classic psychedelic N,N-dimethyltryptamine (DMT), understanding its in vitro activity is crucial for elucidating its pharmacological profile and potential therapeutic applications. This technical guide provides a comprehensive overview of the available in vitro data for 7-methyl-DMT, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

Core Data Summary

The in vitro activity of 7-methyl-DMT has been primarily characterized through its interaction with serotonin receptors and its effect on monoamine transporters. The following tables summarize the key quantitative data available in the scientific literature.

Serotonin Receptor Affinity and Potency

| Compound | Assay System | Parameter | Value | Reference |

| 7-methyl-DMT | Rat Fundus Serotonin Receptor | pA2 | 7.35 | Glennon R.A., et al. (1980) |

| DMT | Rat Fundus Serotonin Receptor | pA2 | 7.12 | Glennon R.A., et al. (1980) |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. In this context, with 7-methyl-DMT acting as an agonist, a higher pA2 value suggests a higher affinity for the receptor.

Monoamine Transporter Inhibition

| Compound | Transporter | Assay System | Parameter | Value (µM) | Reference |

| 7-methyl-DMT | Serotonin (SERT) | Rat Forebrain Synaptosomes | IC50 | 0.4 | Glennon R.A., et al. (1978) |

| 7-methyl-DMT | Norepinephrine (NET) | Rat Forebrain Synaptosomes | IC50 | 180 | Glennon R.A., et al. (1978) |

| 7-methyl-DMT | Dopamine (DAT) | Rat Forebrain Synaptosomes | IC50 | 61 | Glennon R.A., et al. (1978) |

The IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the protocols for the key in vitro assays used to characterize the activity of 7-methyl-DMT.

Rat Fundus Serotonin Receptor Assay

This bioassay is a classical method to determine the potency of serotonergic compounds by measuring the contraction of an isolated strip of rat stomach fundus muscle.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

-

Serotonin (5-HT) creatinine sulfate (for standard curve)

-

7-methyl-DMT (test compound)

-

Organ bath with aeration (95% O2 / 5% CO2) and temperature control (37°C)

-

Isotonic transducer and recording system

Procedure:

-

Tissue Preparation: Euthanize a rat and excise the stomach. Isolate the fundus portion and cut it into a strip (approximately 2 mm wide and 10 mm long).

-

Mounting: Suspend the fundus strip in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. Attach one end of the strip to a fixed point and the other to an isotonic transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

-

Concentration-Response Curves:

-

Agonist (Serotonin): Add cumulative concentrations of serotonin to the organ bath and record the contractile response until a maximal response is achieved.

-

Test Compound (7-methyl-DMT): After washing out the serotonin and allowing the tissue to return to baseline, perform a cumulative concentration-response curve for 7-methyl-DMT in the same manner.

-

-

Data Analysis: Plot the contractile response against the logarithm of the agonist concentration. The pA2 value for 7-methyl-DMT can be determined by comparing its potency to that of the standard agonist, serotonin.

Monoamine Transporter Uptake Assay (Synaptosomal Preparation)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamines into synaptosomes, which are resealed nerve terminals.

Materials:

-

Rat forebrain tissue

-

Sucrose buffer (0.32 M sucrose, pH 7.4)

-

Krebs-Ringer phosphate buffer (in mM: NaCl 124, KCl 5, MgSO4 1.3, CaCl2 1.5, KH2PO4 1.2, Na2HPO4 10, glucose 10, pH 7.4)

-

Radiolabeled neurotransmitters: [³H]serotonin, [³H]norepinephrine, [³H]dopamine

-

7-methyl-DMT (test compound)

-

Scintillation fluid and a liquid scintillation counter

Procedure:

-

Synaptosome Preparation: Homogenize rat forebrain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer phosphate buffer.

-

Uptake Inhibition Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with various concentrations of 7-methyl-DMT or vehicle for 10 minutes at 37°C.

-

Initiate the uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.

-

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition of uptake at each concentration of 7-methyl-DMT compared to the vehicle control. Determine the IC50 value by non-linear regression analysis of the concentration-inhibition curve.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the in vitro activity of 7-methyl-DMT.

7,N,N-Trimethyltryptamine: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,N,N-Trimethyltryptamine (7,N,N-TMT), also known as 7-methyl-N,N-dimethyltryptamine (7-Me-DMT), is a tryptamine derivative with known psychoactive properties. This technical guide provides a comprehensive overview of its receptor binding affinity, focusing on quantitative data, detailed experimental protocols, and the relevant signaling pathways. The information presented is intended to serve as a core resource for researchers and professionals engaged in the study of serotonergic compounds and their therapeutic potential.

Introduction

7,N,N-Trimethyltryptamine is a structural analog of N,N-dimethyltryptamine (DMT), a well-characterized serotonergic psychedelic. The addition of a methyl group at the 7-position of the indole ring modifies its pharmacological profile. Early research has established that 7,N,N-TMT is an agonist at 5-HT2 receptors and exhibits a distinct pattern of interaction with monoamine transporters.[1] This document collates the available in vitro data to provide a clear picture of its molecular interactions.

Quantitative Receptor and Transporter Affinity Data

The following tables summarize the known quantitative data for the binding and functional affinity of 7,N,N-trimethyltryptamine at various receptors and transporters.

Table 1: Monoamine Transporter Inhibition

| Transporter | IC50 (µM) |

| Serotonin (SERT) | 0.4 |

| Norepinephrine (NET) | 180 |

| Dopamine (DAT) | 61 |

| Data from Glennon et al. (1978)[2] |

Table 2: Serotonin Receptor Functional Affinity

| Assay | Compound | pA2 |

| Rat Fundus Serotonin Receptor Assay | 7-Me-DMT | Higher than DMT |

| Rat Fundus Serotonin Receptor Assay | 5-OMe-7-Me-DMT | Higher than DMT |

| Rat Fundus Serotonin Receptor Assay | 5,7-(OMe)2-DMT | Lower than DMT |

| Data from Glennon et al. (1980)[3] |

Note: A higher pA2 value indicates a higher antagonist potency. While 7,N,N-TMT is considered a 5-HT2 agonist, the pA2 value was determined in a functional assay measuring the antagonism of serotonin-induced contractions. This suggests a complex interaction at the receptor level.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporter Affinity

This protocol is a generalized representation based on the methods described by Glennon et al. (1978).[2]

Objective: To determine the in vitro potency of 7,N,N-trimethyltryptamine to inhibit the uptake of radiolabeled serotonin, norepinephrine, and dopamine into rat forebrain synaptosomes.

Materials:

-

Rat forebrain tissue

-

[³H]Serotonin

-

[³H]Norepinephrine

-

[³H]Dopamine

-

7,N,N-trimethyltryptamine (test compound)

-

Scintillation counter

-

Glass fiber filters

-

Homogenization buffer (e.g., 0.32 M sucrose)

-

Incubation buffer (e.g., Krebs-Henseleit buffer)

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat forebrain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove large debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in fresh buffer.

-

Incubation: In test tubes, combine the synaptosomal preparation, a known concentration of the radiolabeled monoamine, and varying concentrations of 7,N,N-trimethyltryptamine. Include control tubes with no test compound (total uptake) and tubes with a high concentration of a known potent uptake inhibitor (non-specific uptake).

-

Uptake Reaction: Initiate the uptake by incubating the tubes at 37°C for a short period (e.g., 5 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate the synaptosomes (containing the internalized radiolabel) from the incubation medium.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value, the concentration of 7,N,N-trimethyltryptamine that inhibits 50% of the specific radiolabeled monoamine uptake, by non-linear regression analysis of the concentration-response curve.

Workflow Diagram:

Caption: Workflow for Radioligand Binding Assay.

Rat Fundus Serotonin Receptor Assay

This protocol is a generalized representation based on the methods described by Glennon et al. (1980).[3]

Objective: To determine the functional antagonist activity (pA2 value) of 7,N,N-trimethyltryptamine against serotonin-induced contractions in an isolated rat stomach fundus preparation.

Materials:

-

Rat stomach fundus tissue

-

Serotonin (agonist)

-

7,N,N-trimethyltryptamine (test compound)

-

Organ bath with aeration

-

Isotonic transducer and recording system (kymograph or digital equivalent)

-

Physiological salt solution (e.g., Krebs solution)

Procedure:

-

Tissue Preparation: Isolate the stomach from a euthanized rat and prepare a strip of the fundus muscle.

-

Tissue Mounting: Mount the tissue strip in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2). Attach one end of the tissue to a fixed point and the other to an isotonic transducer to record muscle contractions.

-

Equilibration: Allow the tissue to equilibrate under a slight tension until a stable baseline is achieved.

-

Cumulative Concentration-Response Curve for Serotonin: Add increasing concentrations of serotonin to the organ bath in a cumulative manner and record the resulting contractions until a maximal response is achieved.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a known concentration of 7,N,N-trimethyltryptamine to the bath and incubate for a set period.

-

Second Serotonin Curve: In the continued presence of 7,N,N-trimethyltryptamine, repeat the cumulative concentration-response curve for serotonin.

-

Data Analysis: Compare the serotonin concentration-response curves in the absence and presence of 7,N,N-trimethyltryptamine. A rightward shift in the curve in the presence of the antagonist is indicative of competitive antagonism. The pA2 value is calculated from the Schild equation, which quantifies the affinity of the antagonist.

Workflow Diagram:

Caption: Workflow for Rat Fundus Assay.

Signaling Pathways

7,N,N-Trimethyltryptamine is known to be an agonist at 5-HT2 receptors.[1] The 5-HT2A receptor, a primary target for many psychedelic tryptamines, is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.

5-HT2A Receptor Signaling Cascade:

-

Ligand Binding: 7,N,N-trimethyltryptamine binds to the extracellular domain of the 5-HT2A receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/G11 protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).

-

DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

-

Cellular Response: The activation of PKC and the increase in intracellular calcium lead to a cascade of downstream cellular responses, including the modulation of neuronal excitability and gene expression, which are thought to underlie the psychoactive effects of 5-HT2A agonists.

Signaling Pathway Diagram:

Caption: 5-HT2A Receptor Signaling Pathway.

Conclusion

The available data indicate that 7,N,N-trimethyltryptamine is a potent inhibitor of the serotonin transporter and acts as a 5-HT2 receptor agonist. Its pharmacological profile, characterized by a preference for serotonin systems, warrants further investigation to fully elucidate its receptor subtype selectivity and functional activity. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for future research into this and related tryptamine derivatives. More detailed studies employing modern radioligand binding assays with a broader panel of receptor subtypes are needed to build a more complete understanding of 7,N,N-TMT's mechanism of action.

References

An In-Depth Technical Guide on the Toxicology of N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine and Its Structural Analogues

Disclaimer: There is currently no publicly available toxicological data for N,N-dimethyl-1-(7-methyl-1H-indol-3-yl)methanamine. This guide provides a comprehensive overview of the toxicology of its closest structural analogues, primarily Gramine and Indole-3-carbinol, to infer a potential toxicological profile. The information presented herein is intended for researchers, scientists, and drug development professionals and should be used for informational purposes only. Direct toxicological assessment of this compound is required to ascertain its specific safety profile.

Introduction

This compound is an indole alkaloid. Due to the absence of direct toxicological studies, this document synthesizes data from its structural analogues to provide a predictive overview. The primary analogues discussed are:

-

Gramine (3-((dimethylamino)methyl)indole): The most direct analogue, lacking only the 7-methyl group.

-

Indole-3-carbinol (I3C): A well-studied indole derivative that provides insight into the toxicology of the core indole structure.

This guide summarizes quantitative toxicological data, details relevant experimental protocols, and provides visualizations of key processes.

Quantitative Toxicology Data

The following tables summarize the available quantitative toxicological data for the structural analogues of this compound.

Table 1: Acute Toxicity of Gramine

| Species | Route of Administration | LD50 (Median Lethal Dose) | Reference |

| Mouse | Intravenous (IV) | 44.6 mg/kg | [1] |

| Rat | Intravenous (IV) | 62.9 mg/kg | [1] |

| Rat | Intraperitoneal (IP) | 122 mg/kg | [2] |

| Mouse | Intravenous (IV) | 46 mg/kg | [2] |

| Rat | Oral | >175 mg/kg (No mortality) | [3][4] |

| Rat | Oral | Mortality observed at 550 mg/kg | [3][4] |

Table 2: Sub-Acute Oral Toxicity of Gramine in Wistar Rats (28-Day Study)

| Dose | Observed Effects | Reference |

| 13 mg/kg/day | No significant adverse effects noted. Considered a safe dose. | [3][4] |

| 27.5 mg/kg/day | No significant adverse effects noted. Considered a safe dose. | [3][4] |

| 55 mg/kg/day | Weight loss, lethargy, and slight fur alteration. No significant changes in hematological or biochemical parameters. Considered a safe dose for long-term therapy. | [3][4] |

Table 3: Genotoxicity of Gramine

| Assay | System | Concentration/Dose | Results | Reference |

| Ames Test | Salmonella typhimurium | Up to 2000 µg/mL | Non-mutagenic, showed antimutagenic properties. | [5] |

| Micronucleus Assay | Swiss albino mice (in vivo) | 50, 100, 150 mg/kg (oral) | No significant increase in micronucleated polychromatic erythrocytes (MNPCEs). | [5] |

| Chromosomal Aberration | Swiss albino mice (in vivo) | 50, 100, 150 mg/kg (oral) | No significant difference in the percentage of chromosomal aberrations compared to the negative control. | [5] |

Table 4: Toxicology of Indole-3-Carbinol (I3C)

| Study Type | Species | Key Findings | Reference |

| 2-Year Carcinogenesis Bioassay | Harlan Sprague Dawley Rats | No evidence of carcinogenic activity. | [6] |

| 2-Year Carcinogenesis Bioassay | B6C3F1/N Mice | Clear evidence of carcinogenic activity in males (hepatocellular adenoma, carcinoma, hepatoblastoma). No evidence in females. | [6] |

| Reproductive Toxicity | F344/N Rats | Potential reproductive toxicant in females (extended diestrus, increased estrous cycle length at 300 mg/kg). | [6] |

| Reproductive Toxicity | B6C3F1/N Mice | Potential reproductive toxicant in males (decreased sperm motility) and females (extended diestrus at 250 mg/kg). | [6] |